molecular formula C11H14F3N3 B3071106 (Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine CAS No. 1007912-15-3

(Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine

Cat. No.: B3071106
CAS No.: 1007912-15-3
M. Wt: 245.24 g/mol
InChI Key: SOMYHXRJSAEQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine is a heterocyclic amine featuring a piperidine ring linked via an amine group to a pyridine substituted with a trifluoromethyl group at the 5-position. This compound is of interest in medicinal chemistry due to the trifluoromethyl group's electron-withdrawing properties, which enhance metabolic stability and binding affinity in drug candidates . Its structural framework is common in kinase inhibitors and antimicrobial agents, as seen in analogs described in patents and synthesis studies .

Properties

IUPAC Name

N-piperidin-4-yl-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-1-2-10(16-7-8)17-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMYHXRJSAEQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine typically involves the following steps:

Chemical Reactions Analysis

(Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, hydrogen gas for reduction, and nucleophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative.

Scientific Research Applications

Overview

(Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine, also known by its IUPAC name N-piperidin-4-yl-5-(trifluoromethyl)pyridin-2-amine, is a chemical compound with significant potential in various scientific and industrial applications. The unique structure of this compound, featuring both a piperidine and a trifluoromethyl-substituted pyridine, lends itself to diverse uses in chemistry, biology, and medicine.

Medicinal Chemistry

This compound is primarily utilized in the development of active pharmaceutical ingredients (APIs). It has been identified as a key precursor in the synthesis of several drug candidates, particularly those targeting cancer therapies. Notably, it is involved in the production of RAF inhibitors, which are crucial for treating certain types of cancers by inhibiting the RAF protein involved in cell signaling pathways.

Drug Development

The compound serves as a building block for creating novel drugs that target specific enzymes and receptors. For example, it has been explored in the context of developing checkpoint kinase inhibitors for immunotherapy. These inhibitors play an essential role in enhancing the immune system's ability to fight cancer by blocking proteins that suppress immune responses.

Chemical Synthesis

In synthetic organic chemistry, this compound is used to create various ligands for catalysis. Its ability to undergo multiple chemical transformations makes it a valuable intermediate in synthesizing more complex molecules required for research and industrial applications.

Material Science

The compound is also employed in producing fluorinated materials with specific properties advantageous for drug discovery and development processes. The trifluoromethyl group contributes to the lipophilicity and metabolic stability of compounds, making them more effective as pharmaceuticals.

Case Studies

Several studies have highlighted the effectiveness of this compound in drug discovery:

  • RAF Inhibitors : Research indicates that derivatives of this compound have shown promising results in inhibiting RAF kinases, leading to decreased tumor growth in preclinical models.
  • Checkpoint Kinase Inhibitors : Investigations into the use of this compound as a scaffold for developing checkpoint kinase inhibitors have demonstrated its potential to enhance immune responses against tumors.
  • Fluorinated Drug Candidates : Studies focusing on fluorinated compounds have illustrated how substituents like trifluoromethyl groups can significantly improve pharmacokinetic properties.

Mechanism of Action

The mechanism of action of (Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine involves its interaction with molecular targets:

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

  • Compound 61 (5-(piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine) replaces the pyridine with a pyrazine ring, introducing an additional nitrogen atom.
  • 5-Fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine (CAS 2034226-20-3) substitutes pyridine with pyrimidine, altering electronic distribution and hydrogen-bonding capacity. The fluorine atom further enhances metabolic stability .

Piperidine Linker Variations

  • N-(5-Piperidin-4-yl-1-propan-2-yl-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine introduces a pyrazole spacer between the piperidine and pyridine. This extended linker may reduce steric hindrance in target binding but increases molecular weight (MW = 378.44 vs. ~316 for the target compound) .

Substituent Effects

Halogenated Derivatives

  • (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride adds a chlorine atom to the pyridine ring. This electron-withdrawing group may improve binding to hydrophobic pockets but could reduce solubility compared to the non-chlorinated target compound .
  • {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine incorporates a benzimidazole core, significantly increasing MW (535.4 g/mol) and complexity, which may limit bioavailability .

Trifluoromethyl Positioning

  • Analogs like 6-(2-{3-[3-(dimethylamino)propyl]-5-(trifluoromethyl)phenyl}ethyl)-4-methylpyridin-2-amine (BY7) position the trifluoromethyl group on a phenyl ring instead of pyridine. This increases lipophilicity (logP ~3.5 estimated) compared to the target compound, favoring blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Chloro Analog Pyrazole-Linked
Molecular Weight (g/mol) ~316 316.15 378.44
logP (Predicted) ~2.8 ~3.2 ~3.5
Solubility (mg/mL) Moderate Low Low
Metabolic Stability (t½) High Moderate High

Biological Activity

(Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine, known by its CAS number 1007912-15-3, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring and a pyridine ring substituted with a trifluoromethyl group, which enhances its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Property Details
IUPAC Name N-piperidin-4-yl-5-(trifluoromethyl)pyridin-2-amine
Molecular Formula C₁₁H₁₄F₃N₃
Molecular Weight 253.25 g/mol
CAS Number 1007912-15-3

Research suggests that this compound may interact with several biological targets:

  • Acetylcholinesterase (AChE) : Compounds similar to this structure are known to inhibit AChE, thereby increasing acetylcholine levels in the brain, which can enhance neurotransmission and potentially improve cognitive functions.
  • Kappa Opioid Receptor (KOR) : This compound may act as an antagonist at the KOR, influencing pain regulation and mood modulation through the opioid signaling pathway.

Anticancer Properties

Studies have indicated that compounds containing a trifluoromethyl group exhibit significant anticancer activity. For instance:

  • In vitro Studies : The compound has shown antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
  • Mechanisms of Action : The anticancer effects are attributed to inhibition of critical pathways such as topoisomerase II and EGFR signaling, which are vital for cancer cell proliferation and survival .

Other Biological Activities

Research indicates that this compound may also possess:

  • Antibacterial Activity : Similar compounds have demonstrated efficacy against bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The compound could modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics, allowing for effective distribution in biological systems.
  • Metabolism : The compound is expected to undergo metabolic transformations typical of piperidine derivatives, which may influence its bioavailability and efficacy.
  • Excretion : Understanding the excretion pathways is essential for assessing the safety profile of this compound.

Study 1: Anticancer Efficacy

A recent study synthesized various derivatives of this compound and evaluated their anticancer properties. Results indicated that modifications to the trifluoromethyl group significantly enhanced cytotoxicity against specific cancer cell lines .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound through AChE inhibition. The findings suggested that it could serve as a candidate for treating neurodegenerative diseases by enhancing cholinergic signaling in neuronal tissues .

Q & A

Q. What synthetic routes are recommended for synthesizing (Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves coupling a piperidin-4-amine derivative with a trifluoromethyl-substituted pyridine. Key steps include:

Nucleophilic Substitution : React 5-(trifluoromethyl)pyridin-2-amine with a piperidin-4-yl halide (e.g., chloride or bromide) in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .

Reductive Amination : Use sodium triacetoxyborohydride (STAB) or BH3-Py in THF to reduce imine intermediates formed between piperidin-4-one and 5-(trifluoromethyl)pyridin-2-amine .

  • Optimization Tips :
  • Catalysts : Add catalytic amounts of KI to enhance reactivity in nucleophilic substitutions .
  • Solvent Choice : Use DMF for better solubility of aromatic amines.
  • Yield Monitoring : Track reaction progress via TLC or LC-MS to terminate reactions at peak yield (~60–70% typical for similar compounds) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : A combination of analytical techniques is critical:

Q. Nuclear Magnetic Resonance (NMR) :

  • <sup>1</sup>H NMR : Confirm piperidine ring integration (e.g., 4H for axial/equatorial protons) and trifluoromethyl singlet at δ 7.5–8.5 ppm for pyridine .
  • <sup>19</sup>F NMR : Detect the -CF3 group as a sharp singlet near δ -60 to -70 ppm .

Mass Spectrometry (MS) : ESI-MS should show [M+H]<sup>+</sup> at m/z 286.1 (calculated for C12H15F3N3).

X-ray Crystallography : Resolve stereochemistry and bond angles; comparable pyrimidine derivatives show dihedral angles <15° between aromatic rings .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:

Q. Standardized Assay Protocols :

  • Use consistent cell lines (e.g., HEK293 for receptor binding) and negative controls (e.g., wild-type vs. knockout models) .
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Data Normalization : Express activity as % inhibition relative to positive controls (e.g., 10 µM reference inhibitor).

  • Case Study : A study on similar piperidine-pyridine hybrids reported IC50 variations of ±20% due to DMSO concentration differences (keep ≤0.1%) .

Q. How does the trifluoromethyl group influence physicochemical properties and target binding?

  • Methodological Answer : The -CF3 group enhances:

Lipophilicity : LogP increases by ~1.2 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .

Metabolic Stability : Reduces CYP450-mediated oxidation (t1/2 > 4 hours in human liver microsomes) .

Target Affinity : Forms hydrophobic interactions with aromatic residues (e.g., Tyr<sup>452</sup> in kinase domains) .

  • Experimental Validation :
  • Replace -CF3 with -CH3 and compare Kd via SPR; expect 3–5-fold lower affinity .

Q. What are the challenges in achieving enantiomeric purity, and how can they be addressed?

  • Methodological Answer : Chiral resolution is complicated by the piperidine ring’s flexibility. Solutions include:

Asymmetric Synthesis : Use chiral auxiliaries like (R)-BINOL during reductive amination .

Chromatographic Separation : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) to resolve enantiomers (α > 1.5) .

  • Case Study : A related 2-(trifluoromethyl)piperidine achieved 98% ee using (S)-TRIP catalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine
Reactant of Route 2
Reactant of Route 2
(Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.